Levotofisopam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levotofisopam is the S-enantiomer of the racemic mixture tofisopam, a 2,3-benzodiazepine derivative. It is known for its uricosuric properties, which means it can increase the excretion of uric acid in the urine. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of hyperuricemia and gout .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levotofisopam involves the resolution of the racemic mixture tofisopam. The process typically includes the following steps:
Resolution of Racemic Tofisopam: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Purification: The desired S-enantiomer is then purified using chromatographic methods to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Resolution: Employing industrial-scale chiral resolution techniques.
Purification and Crystallization: Using large-scale chromatographic methods and crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Levotofisopam undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a model compound in studying chiral resolution and enantiomeric purity.
Biology: Investigated for its effects on biological systems, particularly its uricosuric properties.
Medicine: Explored as a potential treatment for hyperuricemia and gout.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Levotofisopam exerts its effects primarily through its action as a gamma-aminobutyric acid A receptor agonist. This mechanism involves:
Binding to Gamma-Aminobutyric Acid A Receptors: this compound binds to these receptors, enhancing their activity.
Modulation of Neurotransmission: This binding leads to increased inhibitory neurotransmission, which can have various therapeutic effects, including anxiolytic and uricosuric actions
Comparison with Similar Compounds
Levotofisopam is unique compared to other similar compounds due to its specific enantiomeric form and its distinct pharmacological profile. Similar compounds include:
Tofisopam: The racemic mixture from which this compound is derived.
Other Benzodiazepines: Such as diazepam and alprazolam, which have different pharmacological profiles and therapeutic uses.
Properties
CAS No. |
82059-51-6 |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1 |
InChI Key |
RUJBDQSFYCKFAA-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Synonyms |
1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.